molecular formula C10H11F3O B12584796 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene CAS No. 646041-15-8

1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene

Cat. No.: B12584796
CAS No.: 646041-15-8
M. Wt: 204.19 g/mol
InChI Key: UIOZCPKZBQAMPN-ZETCQYMHSA-N
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Description

1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H11F3O. It features a benzene ring substituted with a methoxyethyl group and a trifluoromethyl group.

Preparation Methods

One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with the benzene ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Properties

CAS No.

646041-15-8

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-[(1S)-1-methoxyethyl]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3O/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7H,1-2H3/t7-/m0/s1

InChI Key

UIOZCPKZBQAMPN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)OC

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)OC

Origin of Product

United States

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